

What is 2-Benzylxy-2-methylpropan-1-OL

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Compound of Interest

Compound Name: **2-Benzylxy-2-methylpropan-1-OL**

Cat. No.: **B1372731**

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An In-Depth Technical Guide to **2-Benzylxy-2-methylpropan-1-ol**

Executive Summary

2-Benzylxy-2-methylpropan-1-ol is a bifunctional organic building block of significant interest to researchers and synthetic chemists, particularly within the pharmaceutical and life sciences sectors. Its structure, featuring a primary alcohol and a benzyl-protected tertiary alcohol, offers a unique platform for sequential chemical modifications. The benzyl ether serves as a robust and reliable protecting group, stable to a wide array of reaction conditions, yet amenable to selective cleavage. This guide provides a comprehensive overview of the compound's physicochemical properties, spectroscopic signature, and its strategic application in multi-step synthesis. We will delve into the mechanistic underpinnings of key protection and deprotection protocols, offering field-proven, step-by-step methodologies designed to ensure experimental success and reproducibility for professionals in drug development and chemical research.

Introduction: The Strategic Role of Benzyl Ethers in Complex Synthesis

In the intricate landscape of multi-step organic synthesis, protecting groups are indispensable tools that allow for the selective transformation of polyfunctional molecules.^{[1][2]} By temporarily masking a reactive functional group, chemists can prevent unwanted side reactions and direct reactivity to a specific site within a complex architecture.^[1] Among the most versatile and widely employed protecting groups for alcohols is the benzyl (Bn) ether.^[3]

The utility of the benzyl ether stems from a combination of factors:

- Ease of Installation: It is typically formed under standard Williamson ether synthesis conditions.[4][5]
- Broad Stability: Benzyl ethers are inert to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents, providing a stable shield during subsequent synthetic operations.[6]
- Orthogonal Cleavage: The benzyl group can be removed under specific, mild conditions—most commonly catalytic hydrogenolysis—that often leave other functional groups and protecting groups intact.[1][7]

2-Benzyl-2-methylpropan-1-ol (CAS No. 91968-71-7) is a specialized reagent that embodies these principles.[8] It provides a scaffold where the primary alcohol is available for immediate reaction (e.g., oxidation, esterification, or etherification), while the sterically hindered tertiary alcohol remains shielded. Once the desired modifications are complete, the benzyl group can be removed to unmask the tertiary hydroxyl, enabling a second wave of synthetic transformations. This makes it a valuable intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and novel heterocyclic compounds.[9][10]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its effective use in the laboratory.

Core Physicochemical Properties

The key identifying and physical properties of **2-Benzyl-2-methylpropan-1-ol** are summarized below.

Property	Value	Reference(s)
CAS Number	91968-71-7	[8][9][11]
Molecular Formula	C ₁₁ H ₁₆ O ₂	[8][11]
Molecular Weight	180.24 g/mol	[8][12]
IUPAC Name	2-methyl-2-(phenylmethoxy)propan-1-ol	[11]
Appearance	Colorless to light yellow liquid	[8]
Boiling Point	62-65 °C @ 1 mmHg	[8]
Density	~1.025 g/cm ³ (Predicted)	[8]
Solubility	Immiscible with water	[8][11]

Spectroscopic Characterization: The Scientist's Fingerprint

Spectroscopic analysis provides an unambiguous confirmation of the compound's structure. While raw spectral data can be found in databases, the following section explains the expected spectral features, providing the causal reasoning behind the signals.[13]

- **¹H NMR Spectroscopy:** The proton NMR spectrum is the most informative tool for structural elucidation. For **2-Benzylxyloxy-2-methylpropan-1-ol**, we anticipate the following distinct signals:
 - ~7.35 ppm (multiplet, 5H): These signals correspond to the five aromatic protons of the phenyl ring.
 - ~4.50 ppm (singlet, 2H): This singlet arises from the two benzylic protons (-O-CH₂-Ph). Their equivalence results in a singlet.
 - ~3.40 ppm (singlet, 2H): These are the protons of the primary alcohol's methylene group (-CH₂-OH). In an achiral solvent, they are chemically equivalent.

- ~2.00 ppm (broad singlet, 1H): This signal corresponds to the hydroxyl proton (-OH). Its chemical shift is variable and the peak is often broad due to hydrogen bonding and chemical exchange. This peak will disappear upon a D₂O shake.
- ~1.20 ppm (singlet, 6H): The six protons of the two equivalent methyl groups (-C(CH₃)₂) appear as a sharp singlet due to the absence of adjacent protons for coupling.
- ¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for each unique carbon environment: the aromatic carbons (four signals due to symmetry), the benzylic carbon, the quaternary carbon, the methylene carbon, and the methyl carbons.
- Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups:
 - ~3400 cm⁻¹ (broad): A strong, broad absorption characteristic of the O-H stretching vibration of the alcohol, broadened by hydrogen bonding.
 - ~3030 cm⁻¹ (medium): Aromatic C-H stretching.
 - ~2970 cm⁻¹ (strong): Aliphatic C-H stretching from the methyl and methylene groups.
 - ~1100 cm⁻¹ (strong): A prominent C-O stretching vibration from the benzyl ether linkage.
- Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 180. Key fragmentation patterns would include the loss of the benzyl cation ([M-91]⁺) and cleavage to form the stable benzyl cation (C₇H₇⁺) at m/z = 91, which is often the base peak.

Strategic Application in Synthesis: Deprotection Protocols

The true value of **2-Benzyl-2-methylpropan-1-ol** lies in the controlled cleavage of its benzyl ether. The choice of deprotection method is critical and depends on the overall molecular landscape, specifically the presence of other sensitive functional groups.

Synthetic Strategy with 2-Benzylxy-2-methylpropan-1-ol

2-Benzylxy-2-methylpropan-1-ol
(Starting Material)

Step 1:
Selective Reaction

Reaction at Primary Alcohol
(e.g., Oxidation, Esterification)

Intermediate with Modified
Primary Position

Step 2:
Unmasking

Benzyl Group Deprotection
(Cleavage of Ether)

Final Product with Free
Tertiary Alcohol

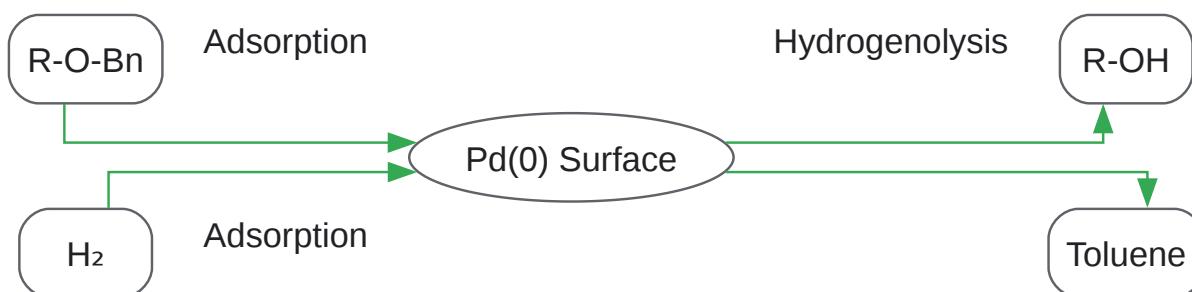
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Caption: A generalized workflow illustrating the strategic use of **2-Benzylxy-2-methylpropan-1-ol**.

Protocol 1: Catalytic Hydrogenolysis (The Workhorse Method)

This is the most common and often cleanest method for benzyl ether cleavage.^[5]

- Causality & Mechanism: The reaction proceeds via heterogeneous catalysis on the surface of palladium metal. The benzyl C-O bond is susceptible to hydrogenolysis because it is a benzylic ether. The catalyst (Pd) adsorbs both hydrogen gas and the benzyl ether substrate. Through a series of steps involving oxidative addition and reductive elimination, the C-O bond is cleaved, and the catalyst is regenerated. The byproducts are the deprotected alcohol and toluene, which are easily separated.[7]



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Caption: Simplified mechanism of catalytic hydrogenolysis for benzyl ether deprotection.

- Step-by-Step Protocol:
 - System Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the benzyl-protected substrate (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate). A typical concentration is 0.1 M.
 - Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) to the solution. The catalyst loading is typically 5-10 mol% by weight relative to the substrate.
 - Atmosphere Exchange: Seal the flask and purge the system with nitrogen or argon to remove air. Then, introduce hydrogen gas, either from a balloon or a regulated supply.
 - Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically 1 atm) at room temperature.
 - Monitoring (Trustworthiness): Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material is fully consumed.

- Workup: Once complete, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
- Isolation: Concentrate the filtrate under reduced pressure to yield the crude deprotected alcohol, which can be purified by column chromatography if necessary.
- Expertise & Limitations: This method is highly efficient but incompatible with functional groups that are also reduced by hydrogen and palladium, such as alkenes, alkynes, and some nitro groups.^[6] In such cases, transfer hydrogenation using a hydrogen donor like 1,4-cyclohexadiene can be a milder alternative.^[4]

Protocol 2: Lewis Acid-Mediated Cleavage (Mild & Selective)

For substrates containing functionalities sensitive to hydrogenation, Lewis acids provide a powerful alternative.

- Causality & Mechanism: A complex of boron trichloride and dimethyl sulfide ($\text{BCl}_3 \cdot \text{SMe}_2$) is a particularly effective reagent.^[14] The Lewis acidic boron coordinates to the ether oxygen, weakening the C-O bond and facilitating its cleavage. The dimethyl sulfide serves to moderate the reactivity of the highly reactive BCl_3 . This method shows excellent chemoselectivity, often leaving other protecting groups like silyl ethers and esters untouched.
[\[14\]](#)
- Step-by-Step Protocol:
 - System Setup: To a solution of the benzyl-protected substrate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (argon or nitrogen), cool the flask to 0 °C in an ice bath.
 - Reagent Addition: Add $\text{BCl}_3 \cdot \text{SMe}_2$ (typically 2-3 eq) dropwise via syringe.
 - Reaction: Allow the reaction to stir at 0 °C, monitoring progress by TLC. The reaction may be allowed to warm to room temperature if necessary.

- Quenching: Upon completion, carefully quench the reaction by the slow addition of methanol or saturated aqueous sodium bicarbonate at 0 °C.
- Workup: Dilute the mixture with water and extract the product with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Isolation: Purify the crude product by column chromatography.

Comparative Analysis of Deprotection Methods

Method	Key Reagents	Advantages	Limitations	Best For
Catalytic Hydrogenolysis	H ₂ , Pd/C	High yield, clean byproducts (toluene), mild conditions.	Reduces alkenes, alkynes, nitro groups. Catalyst can be pyrophoric.	Molecules without other reducible groups.
Transfer Hydrogenation	1,4-Cyclohexadiene, Pd/C	Avoids use of H ₂ gas, can be more selective.	Can still reduce highly sensitive groups.	Substrates with moderately sensitive reducible groups.
Lewis Acid Cleavage	BCl ₃ ·SMe ₂	Mild, highly selective, orthogonal to silyl ethers and esters.	Reagents are moisture-sensitive, requires stoichiometric amounts.	Complex molecules with multiple protecting groups.
Oxidative Cleavage	DDQ	Effective for electron-rich benzyl ethers (e.g., PMB).	Less effective for standard benzyl ethers, requires stoichiometric oxidant.	Deprotecting p-methoxybenzyl (PMB) ethers selectively.

Safety and Handling for the Research Environment

As a professional scientist, adherence to safety protocols is paramount. **2-Benzylxy-2-methylpropan-1-ol** presents moderate hazards that require appropriate handling.

- GHS Hazard Statements:
 - H315: Causes skin irritation.[8][15]
 - H319: Causes serious eye irritation.[8][15]
 - H335: May cause respiratory irritation.[8][15]
- Personal Protective Equipment (PPE) and Handling:
 - Eye Protection: Always wear safety glasses with side shields or chemical goggles.[16]
 - Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use and dispose of them properly after handling.[16]
 - Skin Protection: A lab coat is mandatory. Ensure skin is not exposed.[16]
 - Respiratory Protection: Handle only in a well-ventilated chemical fume hood to avoid inhalation of vapors.[17]
 - General Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[17]
- Storage and Incompatibilities:
 - Store in a tightly sealed container in a cool, dry, and well-ventilated area.[17]
 - Keep away from strong oxidizing agents and strong acids.[11][17]

Conclusion

2-Benzylxy-2-methylpropan-1-ol is more than just a chemical; it is a strategic tool for synthetic design. Its bifunctional nature, combined with the reliability of the benzyl ether protecting group, provides a robust platform for the construction of complex molecular targets. By understanding the mechanistic principles behind its use and mastering the key deprotection

protocols, researchers in drug discovery and materials science can leverage its unique properties to streamline synthetic routes, improve yields, and accelerate innovation. This guide serves as a foundational resource to ensure its safe and effective application in the modern research laboratory.

References

- Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. [\[Link\]](#)
- Benzyl Deprotection of Alcohols - J&K Scientific LLC. [\[Link\]](#)
- Selective Cleavage of Benzyl Ethers - Organic Chemistry Portal. [\[Link\]](#)
- Benzyl Protection - Common Organic Chemistry. [\[Link\]](#)
- A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. [\[Link\]](#)
- **2-Benzyl-2-methylpropan-1-ol** - MySkinRecipes. [\[Link\]](#)
- **2-benzyl-2-methylpropan-1-ol,(CAS# 91968-71-7)** - Sinfoo Biotech. [\[Link\]](#)
- Safety D
- 3-benzyl-2-methyl propanoate - Organic Syntheses Procedure. [\[Link\]](#)
- Protecting groups. [\[Link\]](#)
- Synthesis of Benzyl Esters Using 2-Benzyl-1-methylpyridinium Trifl
- Alcohol Protecting Groups. [\[Link\]](#)
- Protective Groups - Organic Chemistry Portal. [\[Link\]](#)
- Protecting Groups List - SynArchive. [\[Link\]](#)

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Sources

- 1. nbinno.com [nbinno.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. synarchive.com [synarchive.com]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 6. uwindsor.ca [uwindsor.ca]

- 7. [jk-sci.com](#) [jk-sci.com]
- 8. [2-BENZYLOXY-2-METHYLPROPAN-1-OL](#) price, buy 2-BENZYLOXY-2-METHYLPROPAN-1-OL - [chemicalbook.com](#)
- 9. [2-BENZYLOXY-2-METHYLPROPAN-1-OL | 91968-71-7](#) [chemicalbook.com]
- 10. [2-Benzylxy-2-methylpropan-1-ol](#) [myskinrecipes.com]
- 11. [2-Benzylxy-2-methyl-1-propanol, 95%, Thermo Scientific Chemicals | Fisher Scientific](#) [fishersci.ca]
- 12. [91968-71-7 | MFCD08459314 | 2-Benzylxy-2-methylpropan-1-ol](#) [aaronchem.com]
- 13. [2-BENZYLOXY-2-METHYLPROPAN-1-OL\(91968-71-7\) 1H NMR](#) [m.chemicalbook.com]
- 14. [Selective Cleavage of Benzyl Ethers](#) [organic-chemistry.org]
- 15. [file.medchemexpress.com](#) [file.medchemexpress.com]
- 16. [static.cymitquimica.com](#) [static.cymitquimica.com]
- 17. [asisscientific.com.au](#) [asisscientific.com.au]
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